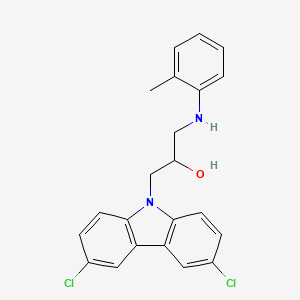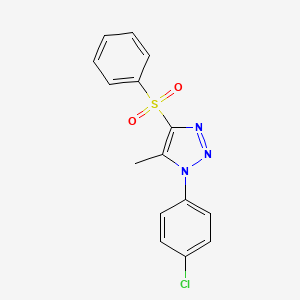
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key enzyme that regulates cellular energy homeostasis and is a promising target for the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a valuable tool for studying the physiological and biochemical effects of AMPK activation.
作用機序
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the allosteric site on the γ-subunit of the enzyme, causing a conformational change that increases its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation.
Biochemical and physiological effects:
AMPK activation by this compound has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by promoting the translocation of GLUT4 to the plasma membrane. In liver cells, this compound reduces hepatic glucose production by inhibiting gluconeogenesis and increases fatty acid oxidation by promoting the phosphorylation and inactivation of acetyl-CoA carboxylase. This compound has also been shown to induce autophagy, reduce inflammation, and improve mitochondrial function.
実験室実験の利点と制限
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has several advantages as a tool for studying AMPK activation. It is a specific and potent activator of AMPK, with no significant off-target effects. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It is not suitable for long-term studies, as prolonged exposure to this compound can cause AMPK desensitization. In addition, this compound has poor bioavailability and does not cross the blood-brain barrier, limiting its use in studies of AMPK function in the central nervous system.
将来の方向性
There are several future directions for the study of 5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide and AMPK activation. One area of interest is the role of AMPK in cancer metabolism and the potential use of this compound as a cancer therapeutic. Another area of interest is the effects of AMPK activation on aging and age-related diseases. In addition, there is ongoing research on the development of more potent and selective AMPK activators that can overcome the limitations of this compound.
合成法
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the condensation of 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid with 3-isopropoxypropylamine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then reacted with chloroacetyl chloride and deprotected with trifluoroacetic acid to yield this compound.
科学的研究の応用
5-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and increase fatty acid oxidation in liver cells. This compound has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been used to study the effects of AMPK activation on autophagy, inflammation, and mitochondrial function.
特性
IUPAC Name |
5-amino-1-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-4-16-11(13)8-10(15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7,13H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAPPBVYGRXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCCOC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2465504.png)
![4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2465505.png)
![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)
![2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine](/img/structure/B2465510.png)
![6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2465512.png)
![Ethyl 5-cinnamamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)
![1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2465517.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)


